molecular formula C₉H₇D₅N₂S B1147177 Protionamide-d5 CAS No. 1330261-26-1

Protionamide-d5

Cat. No.: B1147177
CAS No.: 1330261-26-1
M. Wt: 185.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protionamide-d5 is a deuterium-labeled analog of protionamide, a second-line antitubercular agent used to treat multidrug-resistant tuberculosis (MDR-TB). This compound (CAS: Not explicitly provided; TRC P839102) is primarily utilized in preclinical research, such as pharmacokinetic and metabolic studies, due to its isotopic labeling . Its molecular formula is C₉H₆D₅N₃S, with a molecular weight of approximately 206.27 g/mol (calculated from protionamide’s base structure, C₉H₁₁N₃S, MW 201.27 g/mol) .

Properties

CAS No.

1330261-26-1

Molecular Formula

C₉H₇D₅N₂S

Molecular Weight

185.3

Synonyms

2-(Propyl-d5)-4-pyridinecarbothioamide;  2-(Propyl-d5)thioisonicotinamide;  2-(Propyl-d5)isonicotinylthioamide;  9778 R. P.-d5;  Ektebin-d5;  Prothionamide-d5;  Protion-d5;  Protionamid-d5;  Protionizina-d5;  RP 9778-d5;  TH 1321-d5;  Tebeform-d5;  Trevintix-d5; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .

Chemical Reactions Analysis

Types of Reactions

Protionamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Protionamide-d5 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Protionamide-d5 belongs to the thioamide class of antibiotics, which inhibit mycolic acid synthesis in Mycobacterium tuberculosis. Below, it is compared to protionamide , propanamide , and propanediamide based on structural, functional, and isotopic properties.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₆D₅N₃S ~206.27 TRC P839102 Deuterated form; enhanced metabolic stability; research use only .
Protionamide C₉H₁₁N₃S 201.27 14222-60-7 Non-deuterated parent drug; shorter half-life; clinical use in MDR-TB .
Propanamide C₃H₇NO 73.09 79-05-0 Simple amide; no antitubercular activity; industrial solvent .
Propanediamide C₃H₆N₂O₂ 102.09 108-13-4 Diamide structure; precursor in polymer synthesis; no antimicrobial use .

Key Findings

Isotopic Differentiation (this compound vs. Protionamide):

  • Deuterium substitution reduces hepatic metabolism by cytochrome P450 enzymes, as observed in other deuterated drugs (e.g., deutetrabenazine) .
  • This compound’s sulfoxide metabolite (TRC P839122) shows similar stability enhancements, suggesting broader applicability in metabolite tracking studies .

Functional Divergence (this compound vs. Propanamide/Propanediamide):

  • Unlike this compound, propanamide lacks a thioamide (-C(=S)-NH₂) group, rendering it inactive against M. tuberculosis .
  • Propanediamide ’s dual amide groups make it structurally distinct, with applications in material science rather than pharmacology .

3D Conformational Insights: this compound’s 3D structure is predicted to overlap closely with protionamide, maintaining target binding affinity (e.g., to the inhA enoyl-ACP reductase) while altering pharmacokinetics .

Table 2: Pharmacokinetic Properties (Theoretical)

Property This compound Protionamide
Half-life (t₁/₂) ~12–18 hours* ~8–12 hours
Metabolic Pathway Slower CYP450 oxidation Rapid CYP450 oxidation
Bioavailability Similar to parent ~60–70%
*Extrapolated from deuterium’s kinetic isotope effect .

Research Implications

  • Analytical Chemistry: this compound serves as an internal standard in LC-MS/MS assays due to its isotopic purity, improving quantification accuracy of protionamide in biological matrices .
  • Drug Development: Its stability profile supports the design of deuterated TB drugs with optimized dosing regimens, though clinical validation remains pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.